
5-Amino-4-methyl-1-(thiophen-3-ylmethyl)pyridin-2(1h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-4-methyl-1-(thiophen-3-ylmethyl)pyridin-2(1h)-one is a heterocyclic compound that features a pyridine ring substituted with an amino group, a methyl group, and a thiophen-3-ylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-methyl-1-(thiophen-3-ylmethyl)pyridin-2(1h)-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be constructed via a cyclization reaction involving suitable precursors such as β-ketoesters and ammonia.
Introduction of the Thiophen-3-ylmethyl Group: This step involves the alkylation of the pyridine ring with a thiophen-3-ylmethyl halide under basic conditions.
Methylation: The methyl group is introduced via alkylation reactions using methyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-4-methyl-1-(thiophen-3-ylmethyl)pyridin-2(1h)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and methyl groups can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of bases or catalysts.
Major Products Formed
Oxidation: Oxidized derivatives such as nitro compounds or sulfoxides.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
5-Amino-4-methyl-1-(thiophen-3-ylmethyl)pyridin-2(1h)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of materials with specific properties, such as conductive polymers and dyes.
Wirkmechanismus
The mechanism of action of 5-Amino-4-methyl-1-(thiophen-3-ylmethyl)pyridin-2(1h)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary based on the specific biological context and the compound’s structure-activity relationship.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-4-methyl-1-(phenylmethyl)pyridin-2(1h)-one: Similar structure but with a phenyl group instead of a thiophenyl group.
5-Amino-4-methyl-1-(benzyl)pyridin-2(1h)-one: Similar structure with a benzyl group.
5-Amino-4-methyl-1-(furylmethyl)pyridin-2(1h)-one: Similar structure with a furyl group.
Uniqueness
The presence of the thiophen-3-ylmethyl group in 5-Amino-4-methyl-1-(thiophen-3-ylmethyl)pyridin-2(1h)-one imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more suitable for specific applications.
Eigenschaften
Molekularformel |
C11H12N2OS |
|---|---|
Molekulargewicht |
220.29 g/mol |
IUPAC-Name |
5-amino-4-methyl-1-(thiophen-3-ylmethyl)pyridin-2-one |
InChI |
InChI=1S/C11H12N2OS/c1-8-4-11(14)13(6-10(8)12)5-9-2-3-15-7-9/h2-4,6-7H,5,12H2,1H3 |
InChI-Schlüssel |
UXYOFEOPXCFXFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)N(C=C1N)CC2=CSC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


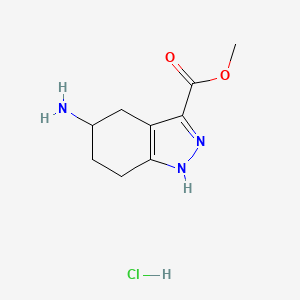
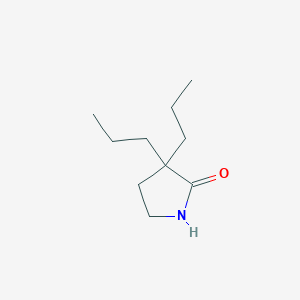
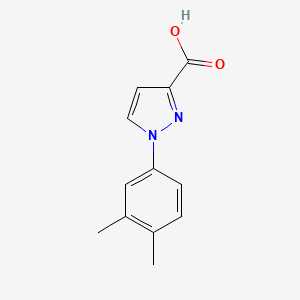
![2-Fluoro-3-(3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13482811.png)

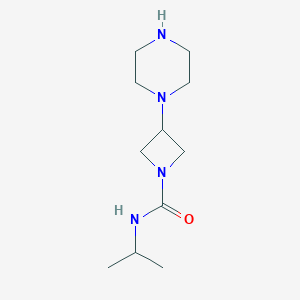
![1-(5-Chloro-1h-benzo[d]imidazol-2-yl)propan-1-amine](/img/structure/B13482827.png)

![2-(3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13482842.png)
![rac-(3R,4R)-1-oxa-7-azaspiro[4.5]decane-3,4-diol hydrochloride](/img/structure/B13482852.png)
![Methyl[(2-methylmorpholin-2-yl)methyl]amine](/img/structure/B13482853.png)
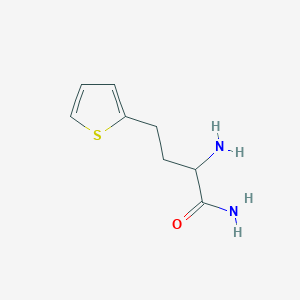
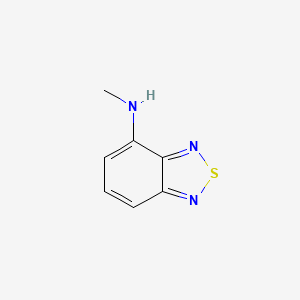
![Benzyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)carbamate](/img/structure/B13482867.png)
